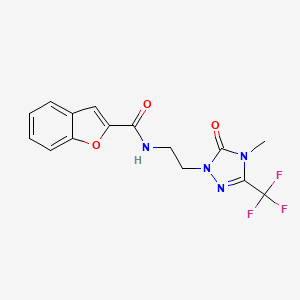

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound with significant implications in the realms of chemistry, biology, medicine, and industrial applications. Its unique structure comprises a triazole ring, a benzofuran moiety, and an amide linkage, offering a versatile platform for various chemical reactions and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Initial Step: : Synthesize the benzofuran-2-carboxylic acid derivative via a condensation reaction between salicylic aldehyde and a carboxylic acid chloride.

Formation of the Triazole Ring: : React 4-methyl-5-oxo-3-(trifluoromethyl)-1H-1,2,4-triazole with ethylamine to introduce the amine group.

Final Coupling: : Coupling reaction between the benzofuran-2-carboxylic acid derivative and the triazole amine derivative under amide bond-forming conditions (typically using coupling agents like EDCI or DCC).

Industrial Production Methods

For large-scale production, the process can be optimized to:

Utilize continuous flow reactors to enhance reaction efficiency.

Employ green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Implement advanced purification techniques like HPLC and crystallization to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The benzofuran moiety can undergo oxidation reactions to form ketone or quinone derivatives.

Reduction: : Reduction of the triazole ring can yield reduced nitrogen-containing species.

Substitution: : Halogenation or alkylation at the benzofuran ring can introduce additional functional groups.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: : Reduction with sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, and alkyl halides for alkylation under basic conditions.

Major Products Formed

Oxidation produces benzofuran-ketone or quinone derivatives.

Reduction yields various amine or alcohol derivatives.

Substitution results in halogenated or alkylated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: : The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.

Material Science: : Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

Biology

Enzyme Inhibition: : Functions as a potent inhibitor of certain enzymes, making it useful in biochemical studies.

Drug Design: : Serves as a core structure in the development of pharmaceuticals targeting specific diseases.

Medicine

Antimicrobial Agent: : Exhibits activity against a range of bacterial and fungal pathogens.

Anticancer Research:

Industry

Agricultural Chemicals: : Used in the synthesis of pesticides and herbicides.

Dye and Pigment Production: : Plays a role in the development of dyes with specific chromophoric properties.

Wirkmechanismus

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its triazole ring can chelate metal ions in the active sites of enzymes, inhibiting their function. The benzofuran moiety can interact with biological membranes, affecting cell permeability and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran-2-carboxamides: : Share the benzofuran core but lack the triazole ring.

Triazole Derivatives: : Contain the triazole ring but differ in their additional functional groups.

Uniqueness

The combination of the benzofuran and triazole rings in a single molecule imparts unique electronic and steric properties.

Enhanced bioactivity due to the presence of the trifluoromethyl group, which increases the compound's stability and lipophilicity.

Conclusion

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound with a diverse range of applications in various scientific fields. Its unique chemical structure allows it to participate in numerous reactions, making it a valuable asset in both research and industrial applications.

Biologische Aktivität

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework comprising a benzofuran core and a triazole moiety, which is significant for its pharmacological properties.

The molecular formula of this compound is C16H15F3N4O2, with a molecular weight of approximately 394.34 g/mol. Its synthesis typically involves multi-step organic reactions, often employing techniques such as microwave-assisted synthesis to enhance yield and purity. Analytical methods like nuclear magnetic resonance (NMR) and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial activity. For instance, derivatives of 1,2,4-triazole have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of trifluoromethyl groups in the structure may enhance this activity by increasing lipophilicity and facilitating better membrane penetration.

Antiparasitic Activity

Compounds similar to this compound have demonstrated antiparasitic properties. For example, triazole derivatives have been studied for their activity against protozoan parasites such as Trypanosoma cruzi, with some exhibiting significant inhibitory effects on parasite growth in vitro .

Anticancer Potential

The anticancer activity of triazole-containing compounds has also been documented. A review highlighted that certain 1,2,4-triazole derivatives possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can enhance anticancer efficacy .

Case Studies

- Antibacterial Activity : A study demonstrated that a related triazole compound exhibited micromolar activity against Bacillus subtilis and Pseudomonas fluorescens, suggesting potential applications in treating bacterial infections .

- Antiparasitic Efficacy : In vitro assays showed that specific triazole derivatives significantly reduced the viability of Entamoeba histolytica, outperforming traditional treatments like metronidazole .

- Cytotoxicity : Research on structurally similar compounds revealed IC50 values below 10 µg/mL against various cancer cell lines, indicating promising anticancer potential .

Data Table of Biological Activities

| Activity Type | Compound Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| Antibacterial | Triazole derivative | E. coli, S. aureus | Micromolar range |

| Antiparasitic | Triazole derivative | Trypanosoma cruzi | Significant growth inhibition |

| Anticancer | Triazole derivative | Various cancer cell lines | IC50 < 10 µg/mL |

Eigenschaften

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O3/c1-21-13(15(16,17)18)20-22(14(21)24)7-6-19-12(23)11-8-9-4-2-3-5-10(9)25-11/h2-5,8H,6-7H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUYBFFGDJMPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC3=CC=CC=C3O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.